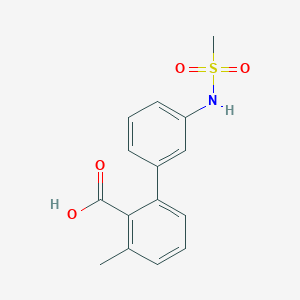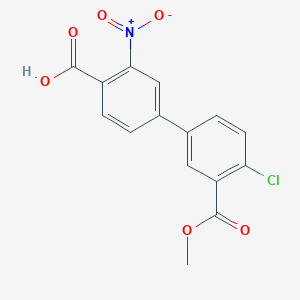
5-Hydroxy-3-(3-methylsulfonylaminophenyl)benzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy-3-(3-methylsulfonylaminophenyl)benzoic acid (MSA-PABA) is an organic compound with a molecular weight of 287.3 g/mol. It is a white solid, soluble in water and ethanol, and has a melting point of 121-123°C. MSA-PABA is a derivative of para-aminobenzoic acid (PABA) and is used in a variety of scientific research applications. It is also known as 3-Methylsulfonylamino-5-hydroxybenzoic acid, N-Methylsulfonyl-5-hydroxybenzoic acid, and 3-(Methylsulfonyl)aminophenyl 5-hydroxybenzoate.
Applications De Recherche Scientifique
MSA-PABA is used in a variety of scientific research applications. It is a useful reagent for the synthesis of other compounds, such as derivatives of PABA, and has been used in the development of new drugs. It is also used in the synthesis of peptide and peptide-like molecules, and has been used as a substrate for the enzymatic synthesis of amino acids. Additionally, MSA-PABA has been used as a fluorescent probe for the detection of enzymes, and as a chromogenic reagent for the detection of proteins.
Mécanisme D'action
MSA-PABA is believed to act as an inhibitor of several enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). COX-2 is an enzyme involved in the biosynthesis of prostaglandins, which are important mediators of inflammation. 5-LOX is an enzyme involved in the biosynthesis of leukotrienes, which are also important mediators of inflammation. By inhibiting these enzymes, MSA-PABA may be able to reduce inflammation.
Biochemical and Physiological Effects
MSA-PABA has been shown to have anti-inflammatory and antioxidant effects in animal models. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes, and to reduce oxidative stress. Additionally, MSA-PABA has been shown to reduce the expression of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using MSA-PABA in laboratory experiments is its relatively low cost and availability. Additionally, MSA-PABA is relatively stable and can be stored at room temperature for long periods of time. The main limitation of using MSA-PABA is its low solubility in water, which can make it difficult to use in some experiments.
Orientations Futures
The potential applications of MSA-PABA are still being explored. Possible future directions include further research into its anti-inflammatory and antioxidant effects, as well as its potential use in the development of new drugs. Additionally, further research into the mechanism of action of MSA-PABA could lead to the development of more effective inhibitors of enzymes such as COX-2 and 5-LOX. Additionally, further research into the synthesis of MSA-PABA could lead to the development of more efficient and cost-effective methods of production.
Méthodes De Synthèse
MSA-PABA can be synthesized from para-aminobenzoic acid (PABA) and methylsulfonyl chloride (MSCl) in a two-step process. In the first step, PABA is reacted with MSCl in the presence of a base such as sodium carbonate or potassium carbonate to form the intermediate product, 3-methylsulfonylaminophenyl benzoate. In the second step, the intermediate product is hydrolyzed with dilute hydrochloric acid to form MSA-PABA.
Propriétés
IUPAC Name |
3-hydroxy-5-[3-(methanesulfonamido)phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5S/c1-21(19,20)15-12-4-2-3-9(6-12)10-5-11(14(17)18)8-13(16)7-10/h2-8,15-16H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHVPBFOHSQSJGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=CC(=CC(=C2)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80692063 |
Source


|
| Record name | 5-Hydroxy-3'-[(methanesulfonyl)amino][1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80692063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-3-(3-methylsulfonylaminophenyl)benzoic acid | |
CAS RN |
1261940-69-5 |
Source


|
| Record name | 5-Hydroxy-3'-[(methanesulfonyl)amino][1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80692063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














